N-cyclohexyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
CAS No.: 1021258-56-9
Cat. No.: VC11969205
Molecular Formula: C23H26N4O2S
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021258-56-9 |
|---|---|
| Molecular Formula | C23H26N4O2S |
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | N-cyclohexyl-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C23H26N4O2S/c28-19(25-16-9-5-2-6-10-16)14-30-23-26-20-18(15-7-3-1-4-8-15)13-24-21(20)22(29)27(23)17-11-12-17/h1,3-4,7-8,13,16-17,24H,2,5-6,9-12,14H2,(H,25,28) |
| Standard InChI Key | MKMWHLHIBPGBPP-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5 |
| Canonical SMILES | C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5 |
Introduction
N-cyclohexyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with a molecular structure that includes a pyrrolopyrimidine core, a cyclohexyl group, and a sulfanyl linkage. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and structural complexity.
Synthesis and Preparation
The synthesis of N-cyclohexyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step chemical reactions. These processes often start with commercially available precursors and involve transformations such as cyclization, alkylation, and sulfanylation. Detailed synthesis protocols are not readily available in the literature, but similar compounds are synthesized using methods that involve the use of bases, solvents, and specific reaction conditions to form the desired structure.
Biological Activity and Potential Applications
While specific biological activity data for this compound are not available, compounds with similar structures often exhibit potential as inhibitors or modulators of various biological targets. For instance, pyrimidine derivatives are known for their roles in nucleic acid synthesis and as potential anticancer or antiviral agents. The presence of a cyclohexyl group and a sulfanyl linkage may confer unique properties, such as improved solubility or bioavailability, which could enhance its biological efficacy.
Research Findings and Future Directions
Research on this compound is limited, and detailed studies on its biological activity, pharmacokinetics, and potential therapeutic applications are needed. Future research should focus on molecular docking studies to predict its interaction with biological targets and in vitro assays to evaluate its efficacy and safety. Additionally, structural modifications could be explored to optimize its properties for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume